Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate
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Overview
Description
“Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate” is a complex organic compound. It likely contains a nitrobenzoate group, which is a derivative of benzoic acid, a methoxycarbonyl group, and a phenoxy group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the nitro group could potentially introduce some interesting electronic effects, influencing the overall structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could potentially make the compound more polar, influencing its solubility and boiling point .properties
IUPAC Name |
methyl 2-(2-methoxycarbonylphenoxy)-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-15(18)11-5-3-4-6-13(11)24-14-8-7-10(17(20)21)9-12(14)16(19)23-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBUXFPOABQLFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735138 |
Source
|
Record name | Methyl 2-[2-(methoxycarbonyl)phenoxy]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate | |
CAS RN |
1269492-17-2 |
Source
|
Record name | Methyl 2-[2-(methoxycarbonyl)phenoxy]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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